molecular formula C24H26O3 B1360787 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene CAS No. 898756-47-3

9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene

Cat. No.: B1360787
CAS No.: 898756-47-3
M. Wt: 362.5 g/mol
InChI Key: ZLVSQBYMPJSRKD-UHFFFAOYSA-N
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Description

9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene is an organic compound that features a phenanthrene core linked to a butyryl group, which is further connected to a 5,5-dimethyl-1,3-dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene typically involves multiple steps:

    Formation of the 5,5-Dimethyl-1,3-dioxane moiety: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst to form 5,5-dimethyl-1,3-dioxane.

    Attachment of the butyryl group: The 5,5-dimethyl-1,3-dioxane is then reacted with butyryl chloride in the presence of a base to form the butyryl derivative.

    Coupling with phenanthrene: Finally, the butyryl derivative is coupled with phenanthrene using a Friedel-Crafts acylation reaction, typically employing aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthrene core, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the butyryl moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Alcohol derivatives of the butyryl group.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene core can intercalate with DNA, potentially disrupting cellular processes. The butyryl and dioxane moieties may enhance the compound’s solubility and bioavailability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzoate]phenanthrene
  • 5,5-Dimethyl-1,3-dioxane derivatives

Uniqueness

9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene is unique due to its specific combination of a phenanthrene core with a butyryl group and a 5,5-dimethyl-1,3-dioxane moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenanthren-9-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-24(2)15-26-23(27-16-24)13-7-12-22(25)21-14-17-8-3-4-9-18(17)19-10-5-6-11-20(19)21/h3-6,8-11,14,23H,7,12-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVSQBYMPJSRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646035
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-47-3
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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